molecular formula C14H21ClN2O2 B6981209 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide

2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide

Cat. No.: B6981209
M. Wt: 284.78 g/mol
InChI Key: MZUSMDUWGPYSHJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethylamino group, and a hydroxybutyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-17(2)13(11-5-7-12(15)8-6-11)14(19)16-9-3-4-10-18/h5-8,13,18H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSMDUWGPYSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, dimethylamine, and 4-hydroxybutylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-chlorobenzaldehyde with dimethylamine under acidic conditions.

    Reduction: The Schiff base is then reduced to form 4-chlorophenyl-2-dimethylaminoethanol using a reducing agent such as sodium borohydride.

    Acylation: The final step involves the acylation of the intermediate with 4-hydroxybutylamine in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybutyl group can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-oxobutyl)acetamide.

    Reduction: 2-(phenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide.

    Substitution: 2-(4-aminophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the chlorophenyl group could enhance its affinity and specificity. The hydroxybutyl group may improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.

    2-(4-bromophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide: Bromine substituent instead of chlorine.

    2-(4-chlorophenyl)-2-(methylamino)-N-(4-hydroxybutyl)acetamide: Methylamino group instead of dimethylamino.

Uniqueness

2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutyl group, in particular, may enhance its pharmacokinetic profile compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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